Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate

Vue d'ensemble

Description

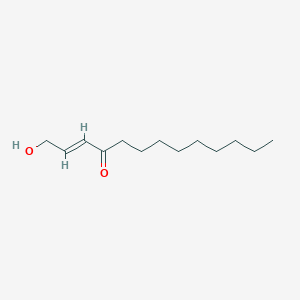

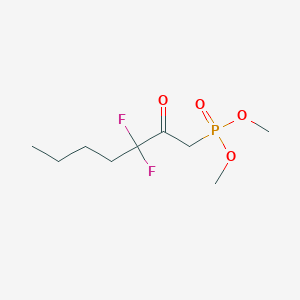

Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a phosphonate group attached to a difluorinated heptyl chain with a ketone functionality. This compound is not directly discussed in the provided papers, but related compounds with similar structures and functionalities are mentioned, which can provide insights into its properties and potential applications.

Synthesis Analysis

The synthesis of related phosphonate compounds typically involves multi-step reactions starting from readily available precursors. For instance, dimethyl 3,4,5,6-[2H4]-2-oxoheptylphosphonate was prepared from ethyl sorbate in two steps, which included the isolation of an allylic alcohol by fractional crystallization and its subsequent transformation into a key silyloxy intermediate . Another example is the synthesis of dimethyl (3-benzoyl-2,2,2-trimethoxy-5-phenyl-2,3-dihydro-1,2λ5-oxaphosphol-4-yl)phosphonate, which was obtained from dibenzoylacetylene and 1-methylimidazole-2-thiol in the presence of trimethyl phosphite . These methods demonstrate the versatility and adaptability of phosphonate chemistry for synthesizing complex molecules.

Molecular Structure Analysis

The molecular structure of phosphonate compounds is often characterized by spectroscopic methods such as NMR. For example, the structure of poly(dimethyl(methacryloyloxy)methyl phosphonate) was elucidated using 1H and 31P NMR . The molecular structure is crucial for understanding the reactivity and potential applications of these compounds in various fields, including materials science and medicinal chemistry.

Chemical Reactions Analysis

Phosphonate compounds can undergo a variety of chemical reactions. The reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with amines led to the formation of novel cyclic phosphonic analogues of chromone when primary amines were used as nucleophiles . Additionally, dimethyl 3-chloroprop-1-en-2-ylphosphonate reacted with secondary amines to give phosphorus-containing allylic amines . These reactions highlight the reactivity of phosphonate esters and their utility in synthesizing phosphorus-containing organic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphonate compounds are influenced by their molecular structure and the substituents attached to the phosphorus atom. For example, the RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate was investigated, and the resulting polymers' molecular weights were controlled within a range from 8000 to 24600 g/mol . The solvent polarity was found to affect the polymerization rate and the occurrence of termination and transfer reactions. The hydrolysis of poly(dimethyl(methacryloyloxy)methyl phosphonate) to afford poly((methacryloyloxy)methyl phosphonic acid) and the determination of its pKa values further illustrate the chemical properties of these materials .

Applications De Recherche Scientifique

Synthesis of Novel Polymers

A significant application of phosphonate derivatives, including compounds similar to Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate, is in the synthesis of novel polymers. Yamabe et al. (2000) developed a method for synthesizing perfluorocarbon polymers with phosphono groups through copolymerization or terpolymerization processes. These polymers exhibit unique properties due to the incorporation of phosphono groups, highlighting their potential in advanced material applications (Yamabe, Akiyama, Akatsuka, & Kato, 2000).

Organic Synthesis Methodologies

Phosphonate derivatives are pivotal in organic synthesis, offering routes to regioselective syntheses of complex molecules. Watanabe, Ijichi, and Furukawa (1993) demonstrated a regioselective synthesis of dimethyl phthalide-3-phosphonates, showcasing the versatility of phosphonate derivatives in synthesizing compounds with various substituents on the benzene ring, which could be critical in developing pharmaceuticals and agrochemicals (Watanabe, Ijichi, & Furukawa, 1993).

Material Science Applications

In material sciences, the manipulation of phosphonate derivatives leads to the development of materials with specific functionalities. Higo and Kamata (1987) explored the surface reactions of dialkyl phosphite on alumina and magnesia, revealing the potential of phosphonate derivatives in modifying surface properties for various applications, including catalysis and material coatings (Higo & Kamata, 1987).

Potential in Lithium Battery Technology

Feng, Ai, Cao, and Yang (2008) investigated Dimethyl methyl phosphonate (DMMP) as a non-flammable solvent for lithium batteries, demonstrating its potential to enhance safety and performance. Although DMMP differs from Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate, this research illustrates the broader applicability of phosphonate derivatives in developing advanced battery technologies (Feng, Ai, Cao, & Yang, 2008).

Safety And Hazards

Orientations Futures

As a pharmaceutical intermediate, Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate has potential applications in the synthesis of various pharmaceuticals . Its use in the synthesis of prostaglandin analogs suggests it may have a role in the development of treatments for conditions like chronic idiopathic constipation .

Propriétés

IUPAC Name |

1-dimethoxyphosphoryl-3,3-difluoroheptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17F2O4P/c1-4-5-6-9(10,11)8(12)7-16(13,14-2)15-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISDEVRDMKWPCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)CP(=O)(OC)OC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17F2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455903 | |

| Record name | Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate | |

CAS RN |

50889-46-8 | |

| Record name | Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl P-(3,3-difluoro-2-oxoheptyl)phosphonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ9VWU5KVU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

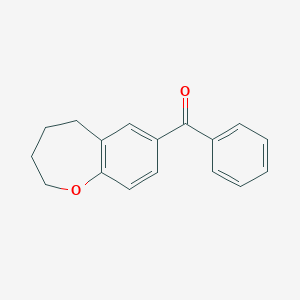

![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride](/img/structure/B120071.png)